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Compound Name: Methyl 2-furoate

Cat. No.: B073834

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-furoate is a versatile flavoring agent recognized for its unique and complex sensory
profile. It is a colorless to pale yellow liquid with a characteristic fruity, sweet, and slightly
mushroom-like aroma, often with nuances of tobacco and caramel.[1][2][3][4][5] As a substance
Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association
(FEMA), its use is established within the food and beverage industry.[2][6] This document
provides detailed application notes, quantitative usage data, and experimental protocols for the
effective evaluation and utilization of methyl 2-furoate in various matrices.

Regulatory and Safety Information
o FEMA Number: 2703[2][7][8][9][10][11][12]

« JECFA Number: 746[7][8][10][11][12]

e CAS Number: 611-13-2[13]

o Regulatory Status: JECFA has established a group Acceptable Daily Intake (ADI) of 0-0.5
mg/kg body weight for a group of furan derivatives, including methyl 2-furoate, concluding
that there are no safety concerns at current intake levels when used as a flavoring agent.[7]
[BI[11][12]
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Physicochemical Properties

Property Value Reference
Molecular Formula CeHeOs3 [13]
Molecular Weight 126.11 g/mol [13]
Boiling Point 181 °C [13]
Flash Point 73 °C (closed cup) [13]
logP (o/w) 0.95 [13]
Specific Gravity 1.170-1.180 @ 25 °C [14]
Refractive Index 1.480-1.490 @ 20 °C [14]
Water Solubility 13320 mg/L [13]

Organoleptic Profile

Methyl 2-furoate imparts a complex flavor profile described as:

o Primary Notes: Sweet, fruity (berry-like), and caramellic.[1][5][15]

e Secondary Notes: Mushroom, fungal, earthy, and tobacco-like.[1][3][4][16]

Applications and Recommended Usage Levels

Methyl 2-furoate is a versatile flavoring agent suitable for a wide range of food and beverage

applications.[5] The following table summarizes the average maximum use levels as reported

by FEMA. It is important to note that these are guidelines, and optimal usage levels should be

determined through application-specific testing.
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Food Category

Average Maximum Use Level (ppm)

Beverages (Non-alcoholic) 1.3
Ice Cream, Ices, etc. 0.66
Candy, Chewing Gum 1.3
Baked Goods 0.61
Gelatins, Puddings 0.02

(Source: Hall, R. L., & Oser, B. L. (1975). GRAS substances. Food Technology, 29(1), 151-

197.)[6]

Experimental Protocols

Protocol 1: Sensory Evaluation - Triangle Test

Objective: To determine if a perceptible sensory difference exists between two samples, such
as a product with and without the addition of methyl 2-furoate.[3][16][17][18]

Materials:

Procedure:

Control product (without methyl 2-furoate).

Test product formulated with a specific concentration of methyl 2-furoate.

Identical, opaque sample cups coded with random three-digit numbers.
Palate cleansers (e.g., unsalted crackers, filtered water).
Sensory evaluation booths with controlled lighting and ventilation.

A panel of at least 15-30 trained or consumer panelists.[3]

o Sample Preparation: Prepare the control and test samples, ensuring they are at the same

temperature and presented in identical volumes.
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o Coding and Presentation: For each panelist, present three coded samples: two are identical
(either both control or both test), and one is different. The order of presentation should be
randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[16]

« Instructions to Panelists: Instruct panelists to evaluate the samples from left to right.[16] They
should cleanse their palate with water and a cracker between samples.[17]

o Evaluation: Each panelist is asked to identify the "odd" or "different” sample, even if they are
not certain.[17]

o Data Analysis: The number of correct identifications is tallied. Statistical analysis (e.g., using
a chi-square test or consulting a triangle test statistical table) is performed to determine if the
number of correct judgments is statistically significant, indicating a perceptible difference
between the samples.[3][16]

Click to download full resolution via product page

Figure 1: Workflow for a Triangle Test in Sensory Evaluation.

Protocol 2: Quantitative Descriptive Analysis (QDA)

Objective: To quantify the intensity of specific sensory attributes of a product containing methyl
2-furoate.[4][19][20][21][22]

Materials:

e Multiple test products with varying concentrations of methyl 2-furoate.
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Reference standards for specific flavor attributes (e.g., a solution with a known sweet taste, a
mushroom extract for "fungal” notes).

A panel of 10-12 highly trained sensory panelists.[19]

Sensory evaluation software or scorecards with unstructured line scales (e.g., 15 cm).

Sensory evaluation booths.

Procedure:

e Panelist Training and Lexicon Development:

o Screen panelists for their sensory acuity and ability to describe flavors.[19]

o In training sessions, have the panel collaboratively develop a lexicon of descriptive terms
for the product's aroma and flavor, including those contributed by methyl 2-furoate (e.g.,
"fruity,” "sweet,"” "mushroom," "tobacco").[22]

o Use reference standards to anchor the panelists’ understanding of each attribute.
e Product Evaluation:
o Present the coded samples to the panelists in a randomized order.

o Panelists independently rate the intensity of each attribute on the unstructured line scale,
from "low" to "high."[19]

» Data Collection and Analysis:
o Measure the panelists' marks on the line scales and convert them to numerical data.

o Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to
identify significant differences in attribute intensities between samples.

o Visualize the results using spider web plots or bar charts to create a sensory profile for
each product.
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Figure 2: Workflow for Quantitative Descriptive Analysis (QDA).
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Protocol 3: Stability Testing in a Beverage Matrix
(Accelerated)

Objective: To evaluate the stability of methyl 2-furoate in a beverage system under
accelerated conditions to predict its shelf-life.[9][10][15][23]

Materials:

Beverage base (e.g., sweetened, acidified water or a model soft drink).

* Methyl 2-furoate.

» Storage containers made of the final packaging material.

o Environmental chambers set to elevated temperatures (e.g., 30°C and 40°C).[24]
o Control storage at recommended conditions (e.g., 20°C or refrigerated).

e Analytical instrumentation (GC-MS) for quantification.

e Sensory evaluation panel.

Procedure:

o Sample Preparation: Prepare a batch of the beverage containing a known concentration of
methyl 2-furoate. Dispense into the final packaging containers.

o Storage Conditions:

o Place samples in environmental chambers at accelerated conditions (e.g., 30°C/65% RH
and 40°C/75% RH).[24]

o Store control samples at the recommended storage temperature.

» Time Points: Establish a sampling schedule (e.g., 0, 2, 4, 8, 12 weeks for accelerated
testing).

e Analysis at Each Time Point:
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o Analytical: Quantify the concentration of methyl 2-furoate using a validated GC-MS
method (see Protocol 4).

o Sensory: Conduct sensory evaluation (e.g., triangle test against a freshly prepared sample
or descriptive analysis) to assess any changes in the flavor profile.

o Data Analysis:

o Plot the concentration of methyl 2-furoate over time for each storage condition.

o Analyze the sensory data for significant changes in flavor perception.

o Use the data from accelerated conditions to model and predict the shelf-life at normal
storage conditions.
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Figure 3: Workflow for Accelerated Stability Testing.

Protocol 4: Quantification by Headspace Gas
Chromatography-Mass Spectrometry (HS-GC-MS)

Objective: To quantify the concentration of methyl 2-furoate in a food or beverage matrix.

Materials:

¢ Gas chromatograph coupled with a mass spectrometer (GC-MS) and a headspace
autosampler.
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e GC column suitable for volatile compound analysis (e.g., HP-5MS or equivalent).[25]
e Headspace vials (e.g., 20 mL).[1]

e Sodium chloride (for "salting out").[8]

o Methyl 2-furoate standard.

 Internal standard (e.g., a deuterated analog or a compound with similar properties not
present in the sample).

e Sample matrix.
Procedure:

o Standard Preparation: Prepare a stock solution of methyl 2-furoate in a suitable solvent
(e.g., ethanol). Create a series of calibration standards by spiking the sample matrix with
known concentrations of the stock solution and a constant concentration of the internal
standard.

e Sample Preparation:

o

Place a precise amount of the sample (e.g., 5 mL of beverage) into a headspace vial.[25]

[¢]

Add a saturating amount of sodium chloride (e.g., 2 g) to increase the volatility of the
analyte.[8]

Add the internal standard.

[¢]

[¢]

Immediately seal the vial.
e HS-GC-MS Analysis:
o Headspace Parameters:
» Incubation Temperature: e.g., 60°C

» Incubation Time: e.g., 20 minutes
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= Injection Volume: e.g., 1 mL
o GC Parameters:
» |njector Temperature: e.g., 250°C
» Oven Program: Start at 50°C (hold 2 min), ramp to 250°C at 10°C/min (hold 5 min).[8]
= Carrier Gas: Helium at a constant flow.
o MS Parameters:
» |on Source Temperature: e.g., 230°C[8]

» Acquisition Mode: Selected lon Monitoring (SIM) for higher sensitivity and selectivity.
Use characteristic ions of methyl 2-furoate (e.g., m/z 126, 95, 39) and the internal
standard.[11][26]

o Data Analysis:
o Integrate the peak areas of methyl 2-furoate and the internal standard.
o Calculate the ratio of the analyte peak area to the internal standard peak area.

o Construct a calibration curve by plotting the peak area ratio against the concentration of

the standards.

o Determine the concentration of methyl 2-furoate in the unknown samples from the

calibration curve.

Flavor Perception Signaling Pathway

The perception of flavor is a complex interplay between taste and olfaction. The sweet taste
component of methyl 2-furoate is likely mediated by the TLR2/T1R3 G-protein coupled
receptor on the tongue.[27][28][29] The binding of a sweet molecule to this receptor initiates an
intracellular signaling cascade, leading to neurotransmitter release and the perception of
sweetness in the brain.[30][31] However, the fruity, mushroom, and tobacco notes are
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perceived by olfactory receptors in the nasal cavity. The overall flavor experience of methyl 2-
furoate is a result of the integration of these gustatory and olfactory signals in the brain.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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